- Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles, Organic Letters, 2009, 11(5), 1051-1054

Cas no 93224-85-2 (2-Bromo-6-chlorobenzoic acid)

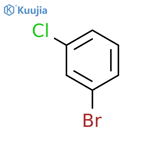

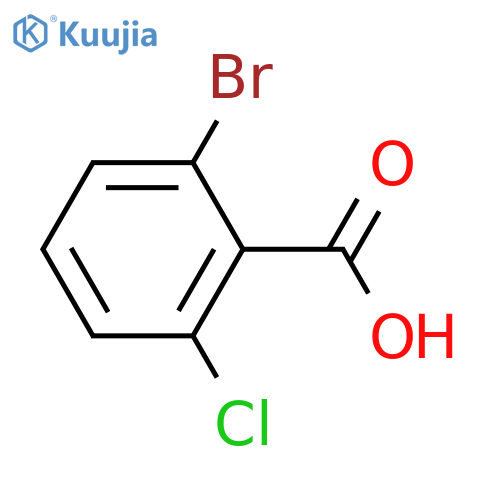

2-Bromo-6-chlorobenzoic acid structure

Nombre del producto:2-Bromo-6-chlorobenzoic acid

Número CAS:93224-85-2

MF:C7H4BrClO2

Megavatios:235.462460517883

MDL:MFCD00672929

CID:61611

PubChem ID:33125

2-Bromo-6-chlorobenzoic acid Propiedades químicas y físicas

Nombre e identificación

-

- 2-Bromo-6-chlorobenzoic acid

- 2-Brom-6-chlor-benzoesaeure

- 2-bromo-6-chloro-benzoic acid

- 2-Chlor-6-brom-benzoesaeure

- 2-chloro-6-bromobenzoic acid

- 6-bromo-2-chloroBenzoic acid

- NSC 190301

- 2-Bromo-6-chlorobenzoicacid

- Benzoic acid, 2-bromo-6-chloro-

- NSC190301

- PubChem4048

- 2-Chloro-6-bromobenzoic

- KSC494E9P

- URGXUQODOUMRFP-UHFFFAOYSA-N

- BBL025943

- WT2238

- SBB064721

- STL367210

- 2-Bromo-6-chlorobenzoic acid (ACI)

- CS-W012889

- J-508441

- 2-Bromo-6-chlorobenzoic acid; NSC 190301

- AC-26004

- DB-006019

- SCHEMBL696250

- AKOS004115240

- SY023708

- TS-03316

- MB01394

- DTXSID40275018

- MFCD00672929

- NSC-190301

- 93224-85-2

- 2-Bromo-6-chlorobenzoic acid, 97%

- EN300-109511

-

- MDL: MFCD00672929

- Renchi: 1S/C7H4BrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)

- Clave inchi: URGXUQODOUMRFP-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(Br)=CC=CC=1Cl)O

Atributos calculados

- Calidad precisa: 233.90832g/mol

- Carga superficial: 0

- XLogP3: 1.7

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Cuenta de enlace giratorio: 1

- Masa isotópica única: 233.90832g/mol

- Masa isotópica única: 233.90832g/mol

- Superficie del Polo topológico: 37.3Ų

- Recuento de átomos pesados: 11

- Complejidad: 163

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Recuento de constructos de variantes mutuas: nothing

- Carga superficial: 0

Propiedades experimentales

- Color / forma: No data available

- Denso: 1.809

- Punto de fusión: 145.0 and le 149.0 deg-C

- Punto de ebullición: 315.9±27.0 °C at 760 mmHg

- Punto de inflamación: 144.8±23.7 °C

- índice de refracción: 1.621

- PSA: 37.30000

- Logp: 2.80070

2-Bromo-6-chlorobenzoic acid Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Danger

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII

- Wgk Alemania:2

- Código de categoría de peligro: 25-36/37/38

- Instrucciones de Seguridad: 26-45

-

Señalización de mercancías peligrosas:

- Nivel de peligro:IRRITANT

- Grupo de embalaje:Ⅲ

- Condiciones de almacenamiento:Store at room temperature

2-Bromo-6-chlorobenzoic acid Datos Aduaneros

- Código HS:2916399090

- Datos Aduaneros:

China Customs Code:

2916399090Overview:

2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Summary:

2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Bromo-6-chlorobenzoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B83610-5g |

2-Bromo-6-chlorobenzoic acid |

93224-85-2 | 98% | 5g |

¥60.0 | 2022-10-09 | |

| Chemenu | CM158731-100g |

2-Bromo-6-chlorobenzoic acid |

93224-85-2 | 95% | 100g |

$132 | 2022-06-09 | |

| TRC | B682535-5g |

2-Bromo-6-chlorobenzoic Acid |

93224-85-2 | 5g |

$ 173.00 | 2023-09-08 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32269-5g |

2-Bromo-6-chlorobenzoic acid, 98% |

93224-85-2 | 98% | 5g |

¥4228.00 | 2023-02-07 | |

| eNovation Chemicals LLC | D403528-500g |

2-Bromo-6-chlorobenzoic acid |

93224-85-2 | 97% | 500g |

$1500 | 2024-06-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139453-10g |

2-Bromo-6-chlorobenzoic acid |

93224-85-2 | ≥98% | 10g |

¥76.90 | 2023-09-04 | |

| Enamine | EN300-109511-0.25g |

2-bromo-6-chlorobenzoic acid |

93224-85-2 | 95% | 0.25g |

$19.0 | 2023-10-27 | |

| Enamine | EN300-109511-0.1g |

2-bromo-6-chlorobenzoic acid |

93224-85-2 | 95% | 0.1g |

$19.0 | 2023-10-27 | |

| eNovation Chemicals LLC | D507783-25g |

2-BroMo-6-chlorobenzoic acid |

93224-85-2 | 97% | 25g |

$160 | 2024-05-24 | |

| Matrix Scientific | 026302-5g |

2-Bromo-6-chlorobenzoic acid, 98% |

93224-85-2 | 98% | 5g |

$12.00 | 2023-09-11 |

2-Bromo-6-chlorobenzoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 2 h, -78 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 -78 °C; 2 h, -78 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C

1.2 15 min, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 15 min, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Acylpiperidine compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; rt → -40 °C; 2 h, -40 °C

1.2 1 h, -40 °C

1.2 1 h, -40 °C

Referencia

- Regioselective halogen-metal exchange reaction of 3-substituted 1,2-dibromo arenes: the synthesis of 2-substituted 5-bromobenzoic acids, Synlett, 2006, (12), 1948-1952

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -40 °C

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Halogen-metal exchange of 3-substituted 1,2-dibromoarenes: the use of long-range JCH coupling constants to determine regiochemistry, Magnetic Resonance in Chemistry, 2006, 44(11), 1041-1043

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 -

1.2 -

Referencia

- Synthesis of 1-Substituted Fluorenones, Polycyclic Aromatic Compounds, 2016, 36(5), 697-715

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane , Hydrochloric acid , Water Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; acidified, rt

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane , Hydrochloric acid , Water Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; acidified, rt

Referencia

- Ortholithiation of unprotected benzoic acids: application for novel 2-chloro-6-substituted benzoic acid syntheses, Synthetic Communications, 2005, 35(6), 799-806

Métodos de producción 7

Condiciones de reacción

Referencia

- Preparation of novel phenylalanine derivatives as inhibitors of integrin α4, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C

1.2 15 min, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 15 min, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Piperidinyl pyrrolidinyl methanone compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 20 min, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 20 min, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of substituted benzoylpiperidine derivatives and analogs as renin inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0.5 h, -77 °C; 4 h, -75 °C

1.2 -70 °C; 5.5 h, -70 °C → 20 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 40 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 0.5

1.2 -70 °C; 5.5 h, -70 °C → 20 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 40 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 0.5

Referencia

- Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate, Organic Process Research & Development, 2005, 9(6), 764-767

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 20 min, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 20 min, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of substituted carbonylpiperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

1.2 -78 °C → rt

1.2 -78 °C → rt

Referencia

- Preparation of N-biphenylmethyl cycloalkanecarboxamides as bradykinin antagonists for treatment of conditions associated with the bradykinin B1 pathway., World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

Referencia

- The acidifying effects of chlorine and bromine: little difference, Tetrahedron Letters, 1997, 38(9), 1559-1562

Métodos de producción 14

Condiciones de reacción

Referencia

- Preparation of novel phenylalanine derivatives as α4 integrin inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

Referencia

- Preparation of novel phenylalanine derivatives having α4 integrin-inhibitory activity, World Intellectual Property Organization, , ,

2-Bromo-6-chlorobenzoic acid Raw materials

2-Bromo-6-chlorobenzoic acid Preparation Products

2-Bromo-6-chlorobenzoic acid Literatura relevante

-

F. P. Doyle,J. H. C. Nayler,H. R. J. Waddington,J. C. Hanson,G. R. Thomas J. Chem. Soc. 1963 497

93224-85-2 (2-Bromo-6-chlorobenzoic acid) Productos relacionados

- 5043-12-9(7-chloronaphthalene-2-carboxylic acid)

- 60070-00-0(1,4-Naphthalenedicarboxylic acid, 6-chloro-)

- 612801-65-7([1,1':2',1''-Terphenyl]-4'-carboxylic acid, 2'',4,4''-trichloro-)

- 4845-68-5(1,4-Benzenedimethanol, 2,5-dibromo-, diacetate)

- 574747-52-7(1,3,5-Benzenetricarboxylic acid, 2,4,6-tribromo-, trimethyl ester)

- 597554-54-6(Benzenemethanol, 2-bromo-, formate)

- 59723-21-6([2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone, 4,9-dichloro-)

- 59723-35-2([2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone, 4,10-dichloro-)

- 616196-25-9(Benzaldehyde, 2,6-dichloro-3-(hydroxymethyl)-)

- 58106-33-5(Benzoic acid, 2-bromo-5-chloro-4-methoxy-3,6-dimethyl-, methyl ester)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93224-85-2)2-Bromo-6-chlorobenzoic acid

Pureza:99%

Cantidad:500g

Precio ($):526.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:93224-85-2)2-Bromo-6-chlorobenzoic acid

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe